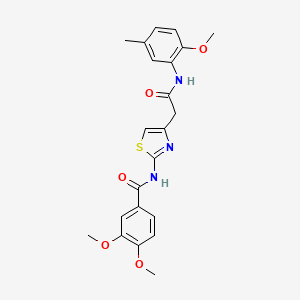

3,4-dimethoxy-N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-dimethoxy-N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3,4-Dimethoxy-N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, identified by its CAS number 921544-97-0, is a complex organic compound with potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N3O5S, with a molecular weight of 441.5 g/mol. The structure features a benzamide core linked to a thiazole moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H23N3O5S |

| Molecular Weight | 441.5 g/mol |

| CAS Number | 921544-97-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cells, including enzymes and receptors. The mechanism involves:

- Inhibition of Cancer Cell Growth : Initial studies indicate that the compound may induce apoptosis in cancer cell lines by activating death receptors and modulating pathways associated with apoptosis such as the Fas pathway and the intrinsic pathway involving caspases .

- Regulation of Signaling Pathways : It has been observed that the compound can inhibit the DNA binding activity of transcription factors like NF-κB and STAT3, which are crucial in cancer cell proliferation and survival .

Anticancer Properties

Recent research highlights the anticancer potential of this compound:

- Cell Line Studies : In vitro assays demonstrated that treatment with this compound resulted in significant apoptosis in HCT116 and SW480 colon cancer cells, with apoptosis rates reaching approximately 60% at optimal concentrations .

- Dose Dependency : The induction of apoptosis was found to be dose-dependent, with effective concentrations ranging from 0 to 15 μg/ml leading to increased expression of pro-apoptotic proteins like Bax and cleaved caspases .

Other Biological Activities

Beyond its anticancer effects, there is emerging evidence suggesting that this compound may possess additional biological activities:

- Anti-inflammatory Effects : Some derivatives of related benzamides have shown promise as COX-II inhibitors, indicating potential anti-inflammatory properties .

- Antioxidant Activity : Compounds with similar structural motifs have been reported to exhibit antioxidant properties, which could contribute to their therapeutic profiles in oxidative stress-related diseases .

Case Studies

Several studies have investigated compounds related to or structurally similar to this compound:

- Study on Apoptosis Induction : A study demonstrated that related compounds could activate apoptotic pathways in colon cancer cells through the modulation of NF-κB and STAT3 signaling pathways .

- Design and Synthesis of Analogs : Research into analogs has shown varying degrees of biological activity, suggesting that modifications in the structure can enhance or reduce efficacy against specific targets .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds containing thiazole moieties, like 3,4-dimethoxy-N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, exhibit significant anticancer properties. The compound's structure allows it to interact with specific cellular targets involved in cancer cell proliferation and survival.

- Mechanism of Action : The thiazole ring is known to enhance the compound's ability to inhibit key enzymes involved in tumor growth. For instance, it may interfere with the Akt/mTOR signaling pathway, which is crucial for cell growth and metabolism .

Anticonvulsant Properties

Thiazole derivatives have shown promise in anticonvulsant research. Compounds similar to this compound are being studied for their ability to modulate neurotransmitter systems.

- Research Findings : In animal models, certain thiazole-based compounds demonstrated effective seizure control, suggesting that this class of compounds could lead to new treatments for epilepsy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

| Structural Feature | Impact on Activity |

|---|---|

| Methoxy Groups | Enhance lipophilicity and cellular penetration |

| Thiazole Ring | Critical for biological activity against cancer cells and seizures |

| Benzamide Core | Provides stability and interacts with target proteins |

Anticancer Studies

In a controlled study, a series of thiazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications at the benzamide position significantly influenced cytotoxicity.

- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : Compounds with additional methoxy substitutions showed enhanced activity compared to their unsubstituted counterparts .

Anticonvulsant Research

A recent pharmacological study evaluated the anticonvulsant effects of thiazole derivatives in rodent models.

Análisis De Reacciones Químicas

Oxidation Reactions

Oxidation reactions involve the addition of oxygen or the removal of hydrogen. For compounds like 3,4-dimethoxy-N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide , common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction Reactions

Reduction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution Reactions

Substitution reactions involve replacing one functional group with another. Halogens and nucleophiles are common reagents used in these reactions.

Spectroscopic Analysis

Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are crucial for confirming the chemical structure and identifying functional groups. For instance, 1H NMR and 13C NMR can provide detailed information about the molecular structure, while IR spectroscopy helps identify specific functional groups like amides and thiazoles .

Table 1: Common Chemical Reactions and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Acidic or basic conditions |

| Reduction | LiAlH4, NaBH4 | Anhydrous ether |

| Substitution | Halogens, Nucleophiles | Presence of a catalyst |

Table 2: Spectroscopic Techniques for Structural Confirmation

| Technique | Purpose |

|---|---|

| 1H NMR | Confirm molecular structure |

| 13C NMR | Identify carbon atoms in the molecule |

| IR | Identify functional groups |

Propiedades

IUPAC Name |

3,4-dimethoxy-N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S/c1-13-5-7-17(28-2)16(9-13)24-20(26)11-15-12-31-22(23-15)25-21(27)14-6-8-18(29-3)19(10-14)30-4/h5-10,12H,11H2,1-4H3,(H,24,26)(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFXCMHOQHHSAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.